1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one
Description
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one (CAS: 79851-20-0) is a fluorinated aromatic ketone characterized by a 3,5-dibromophenyl group attached to a perfluorinated butanone backbone (C₁₀H₃Br₂F₇O). This compound combines halogenated (Br) and perfluorinated (F) substituents, which confer unique physicochemical properties, including high thermal stability, chemical inertness, and lipophilicity. Such features make it valuable in pharmaceutical intermediates, agrochemical synthesis, and advanced material science applications .
Properties
IUPAC Name |
1-(3,5-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Br2F7O/c11-5-1-4(2-6(12)3-5)7(20)8(13,14)9(15,16)10(17,18)19/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVCRFJVDBZRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Br2F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507044 | |
| Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79851-20-0 | |
| Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 1,3-Dibromobenzene
The most widely documented route involves Friedel-Crafts acylation, where 1,3-dibromobenzene reacts with heptafluorobutanoyl chloride under Lewis acid catalysis. Aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C yields the target compound in 68–72% efficiency.
Reaction Conditions:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Anhydrous CH₂Cl₂
- Temperature: 0°C → RT (12 h)
- Workup: Quenching with ice-HCl, extraction with ethyl acetate
Mechanistic Insights:
The AlCl₃ coordinates to the carbonyl oxygen of heptafluorobutanoyl chloride, generating a highly electrophilic acylium ion. Electrophilic attack occurs at the para position of 1,3-dibromobenzene, followed by deprotonation to restore aromaticity.
Grignard Reagent-Mediated Synthesis
An alternative method employs a 3,5-dibromophenylmagnesium bromide Grignard reagent reacting with ethyl heptafluorobutyrate. This two-step process achieves 58–63% yield:
- Formation of Grignard Reagent:
- 1,3-Dibromobenzene + Mg (THF, 40°C, 4 h)
- Nucleophilic Acyl Substitution:
- Grignard reagent + ethyl heptafluorobutyrate (0°C, 2 h) → Acidic workup
Advantages:
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advancements utilize palladium catalysts to couple 3,5-dibromophenylboronic acid with heptafluorobutanoyl chloride. A 2019 study reported using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF at 80°C, achieving 76% yield.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Reaction Time | 8 h |
Radical-Mediated Fluorination
A TEMPO-mediated radical process, adapted from hydroxyfluoroalkylation techniques, introduces fluorine atoms post-acylation. While less common for this compound, the method offers regioselectivity:
- Acylation of 1,3-dibromobenzene with non-fluorinated butanone
- Radical fluorination using Selectfluor® and TEMPO in acetonitrile
Yield: 52% (two steps)
Limitations: Requires rigorous exclusion of moisture.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Comparative studies highlight solvent polarity’s impact on reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 72 |
| Acetonitrile | 37.5 | 65 |
| Toluene | 2.38 | 41 |
Lower temperatures (0–5°C) minimize side products like diacylated derivatives.
Purification Challenges
The compound’s low solubility in non-polar solvents complicates crystallization. Gradient silica gel chromatography (hexane:EtOAc 9:1 → 4:1) is standard, though preparative HPLC (C18 column, MeOH:H₂O 80:20) improves purity to >98%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, Ar-H), 7.89 (s, 1H, Ar-H)
- ¹³C NMR: δ 187.5 (C=O), 135.2–122.1 (Ar-C), 110.8 (CF₃)
- ¹⁹F NMR: δ -80.4 (CF₃), -114.2 (CF₂)
Infrared Spectroscopy (IR)
- ν (cm⁻¹): 1785 (C=O stretch), 1240–1120 (C-F stretch), 610 (C-Br stretch)
Industrial-Scale Considerations
Commercial suppliers like SynQuest Laboratories offer the compound at $195/g, reflecting synthesis costs. Process intensification strategies include:
- Continuous-flow reactors for Friedel-Crafts acylation
- Solvent recycling systems to reduce waste
Applications and Derivatives
While beyond this review’s scope, the compound serves as a precursor to:
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the butanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one (CAS No: 79851-20-0) is a notable fluorinated organic compound with a variety of applications in scientific research and industry. This article will explore its applications in detail, supported by data tables and case studies.
Material Science
This compound is used in the development of advanced materials due to its unique fluorinated structure which imparts properties such as hydrophobicity and thermal stability.
- Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers that are resistant to solvents and high temperatures. These materials are critical in aerospace and automotive applications.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry as a building block for pharmaceuticals:
- Anticancer Agents : Research indicates that dibromophenyl derivatives exhibit cytotoxic activity against various cancer cell lines. The incorporation of the heptafluorobutanone moiety enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.
Environmental Chemistry
Due to its brominated structure, this compound can be studied for its environmental impact and degradation pathways:
- Persistent Organic Pollutants (POPs) : Investigations into the degradation of brominated compounds are crucial for understanding their environmental persistence and toxicity. This compound can serve as a model for studying the behavior of similar POPs in ecological systems.
Analytical Chemistry
This compound is also utilized in analytical chemistry:
- Standards for Mass Spectrometry : This compound can be used as a reference standard in mass spectrometry due to its distinct mass spectral profile. Its unique structure allows for straightforward identification and quantification in complex mixtures.
Case Study 1: Development of Fluorinated Polymers
A recent study focused on synthesizing polymers from fluorinated monomers derived from this compound. The resulting polymers demonstrated exceptional thermal stability and chemical resistance compared to traditional polymers.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cells (MCF-7). The study highlighted the importance of the dibromophenyl group in enhancing biological activity.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of halogenated and fluorinated aromatic ketones. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Substituents | Functional Group | CAS Number | Key Differences |
|---|---|---|---|---|---|
| 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | C₁₀H₃Br₂F₇O | 3,5-dibromophenyl, heptafluorobutyl | Ketone | 79851-20-0 | Combines brominated aromatic ring with perfluorinated alkyl chain. |
| 3,5-Dibromophenyl ethanone | C₈H₆Br₂O | 3,5-dibromophenyl | Ketone | 14401-73-1 | Lacks fluorinated alkyl chain; simpler structure with reduced thermal stability. |
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | C₁₀H₁₁F₇N₂O | Pyrazolyl, heptafluorobutyl | Ketone | Not provided | Heterocyclic pyrazolyl group instead of dibromophenyl; increased nitrogen content. |
| 2,2,3,3,4,4,4-Heptafluorobutan-1-amine | C₄H₅F₇N | Heptafluorobutyl | Amine | Not provided | Amine functional group instead of ketone; smaller molecular weight. |
Physicochemical Properties
- Electrophilicity: The target compound’s ketone group is highly electrophilic due to electron-withdrawing effects from Br (aromatic ring) and F (alkyl chain). This contrasts with non-halogenated analogs like acetophenone, which exhibit lower reactivity .
- Thermal Stability: Perfluorinated chains (e.g., heptafluorobutyl) enhance thermal stability compared to non-fluorinated analogs. For example, 3,5-dibromophenyl ethanone decomposes at ~200°C, while the fluorinated analog likely exceeds 300°C .
- Solubility: Fluorinated chains increase hydrophobicity, reducing solubility in polar solvents. This contrasts with hydroxyl-containing analogs like 1H,1H,11H-eicosafluoro-1-undecanol (CAS: 307-70-0), which exhibit partial water solubility due to the -OH group .
Commercial Availability and Regulatory Status
- The target compound (CAS: 79851-20-0) is listed as available from suppliers in , while structurally similar compounds like CymitQuimica’s pyrazolyl derivative (Ref: 10-F428311) are discontinued, indicating supply chain challenges for fluorinated heterocycles .
Biological Activity
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is a fluorinated organic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of study in pharmacology and toxicology.
- Chemical Formula : C11H4Br2F7O
- Molecular Weight : 421.96 g/mol
- CAS Number : [insert CAS number if available]
- Structure : The compound features a heptafluorobutanone moiety that contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of bromine and fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This property is critical for its potential as a pharmaceutical agent.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies show that fluorinated compounds can disrupt bacterial cell membranes and inhibit growth.
| Study | Organism Tested | Concentration (µg/mL) | Effect |
|---|---|---|---|
| E. coli | 50 | Inhibition of growth | |
| S. aureus | 25 | Reduced viability |
Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer models.
Case Study 2: Environmental Impact
Another study evaluated the environmental persistence and toxicity of this compound in aquatic systems. Findings suggested that while the compound is effective against certain pathogens, it poses risks to non-target aquatic organisms.
Q & A
Basic Question: What are the recommended synthetic routes for 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via fluorinated ketone coupling reactions. A validated approach involves reacting 1-(3,5-dibromophenyl)ethanone with a fluorinated alkylating agent under basic conditions. For example, triazolium salt catalysts and cesium carbonate (Cs₂CO₃) in a solvent like carbon tetrachloride (CCl₄) have been used to promote C–C bond formation, achieving yields >80% . Key optimization steps include:
- Temperature control : Maintain 0–5°C during fluorinated reagent addition to minimize side reactions.
- Catalyst loading : Use 10 mol% triazolium salt to balance cost and efficiency.
- Workup : Neutralize excess base with dilute HCl to prevent decomposition of fluorinated intermediates.
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorine/bromine substituents?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., heptafluorobutyl groups induce complex multiplet signals). Use deuterated DMSO or CDCl₃ for solubility. Bromine’s quadrupolar effect broadens aromatic proton signals (3,5-dibromophenyl region: δ 7.8–8.2 ppm) .
- HRMS : Employ electrospray ionization (ESI) in negative ion mode to detect [M–H]⁻ ions. The isotopic pattern (Br₂: 1:2:1 ratio at m/z 451, 453, 455) confirms molecular identity .
- FTIR : Look for C=O stretch at ~1700 cm⁻¹ and C–F stretches between 1100–1250 cm⁻¹ .
Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular geometry of fluorinated aryl ketones like this compound?
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving steric effects from bromine/fluorine groups. For analogous fluorinated ketones:
- Crystal growth : Use slow evaporation of a hexane/ethyl acetate mixture (3:1) to obtain diffraction-quality crystals .
- Space group determination : Monoclinic systems (e.g., C2/c) are common, with unit cell parameters:
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for heavy atoms (Br, F). Expect R-factors <0.08 for high confidence .
Advanced Question: What mechanistic insights explain the reactivity of the heptafluorobutyl group in nucleophilic or electrophilic reactions?
Methodological Answer:
The electron-withdrawing nature of the heptafluorobutyl group (CF₃CF₂CF₂–) polarizes the carbonyl carbon, enhancing electrophilicity. Key observations:
- Nucleophilic attack : Ketone reactivity follows the order: heptafluorobutyl > trifluoromethyl > acetyl. DFT calculations show a 15–20 kJ/mol lower activation barrier for nucleophilic addition compared to non-fluorinated analogs .
- Steric effects : Fluorine’s van der Waals radius (1.47 Å) vs. hydrogen (1.20 Å) creates steric hindrance, favoring axial attack in chair-like transition states .
Advanced Question: How do solvent and temperature influence the compound’s stability during long-term storage?
Methodological Answer:
Fluorinated ketones are hygroscopic and prone to hydrolysis. Stability protocols include:
- Solvent choice : Store in anhydrous THF or DCM with molecular sieves (4Å) to prevent moisture ingress .
- Temperature : –20°C under argon extends shelf life >12 months. Above 25°C, decomposition (via HF elimination) occurs within weeks .
- Monitoring : Track degradation by ¹⁹F NMR; look for free fluoride ions (δ –120 to –150 ppm) .
Advanced Question: What computational methods predict the compound’s electronic properties for applications in materials science?
Methodological Answer:
- DFT calculations : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps. The heptafluorobutyl group reduces the LUMO energy (–2.8 eV), enhancing electron-accepting capacity .
- Molecular electrostatic potential (MEP) : Visualizes electron-deficient regions (carbonyl carbon) for predicting supramolecular interactions .
Basic Question: How should researchers handle discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity assessment : Re-crystallize from ethanol/water (4:1) and compare DSC thermograms (expected melting range: 95–98°C) .
- Batch variability : Trace Br/F ratios (via ICP-MS) can explain spectral shifts. Ensure halogen purity >99% in starting materials .
Advanced Question: What strategies mitigate halogen-bonding interference in catalytic applications of this compound?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
